molecular formula C9H10INO2 B14849486 2-Hydroxy-5-iodo-N,N-dimethylbenzamide

2-Hydroxy-5-iodo-N,N-dimethylbenzamide

Cat. No.: B14849486
M. Wt: 291.09 g/mol
InChI Key: JNAXZRMIDCXOGJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-N,N-dimethylbenzamide is an organic compound characterized by the presence of a hydroxy group, an iodine atom, and a dimethylbenzamide moiety on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-iodo-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the iodination of 2-hydroxy-N,N-dimethylbenzamide using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of deep eutectic solvents, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-iodo-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-iodo-N,N-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and iodine atom play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-iodobenzamide
  • 2-Hydroxy-5-iodo-N,N-dimethylbenzylamine
  • 2-Hydroxy-5-iodo-N,N-diethylbenzamide

Uniqueness

2-Hydroxy-5-iodo-N,N-dimethylbenzamide is unique due to the presence of both a hydroxy group and an iodine atom on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in different fields .

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

2-hydroxy-5-iodo-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10INO2/c1-11(2)9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,1-2H3

InChI Key

JNAXZRMIDCXOGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)I)O

Origin of Product

United States

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